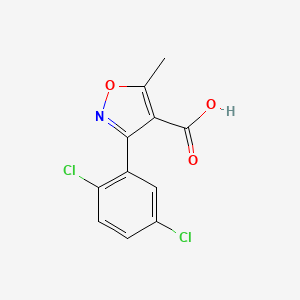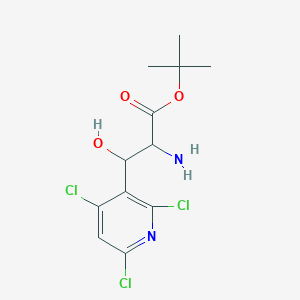
2-(Methoxymethyl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)butan-1-ol is an organic compound with the molecular formula C6H14O2 It is a type of alcohol characterized by the presence of a methoxymethyl group attached to the butan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
2-(Methoxymethyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of butan-1-ol with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the desired product through further reaction with methanol.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced separation techniques to isolate the product from reaction mixtures.
化学反応の分析
Types of Reactions
2-(Methoxymethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to different alcohol derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methoxymethyl group.
科学的研究の応用
2-(Methoxymethyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems and as a reagent in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.
作用機序
The mechanism of action of 2-(Methoxymethyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, participating in the formation of new chemical bonds. Its effects on biological systems are mediated through interactions with cellular components, potentially influencing metabolic pathways and enzyme activities.
類似化合物との比較
Similar Compounds
2-Methyl-1-butanol: Similar in structure but lacks the methoxymethyl group.
Butan-1-ol: The parent compound without any substituents.
Methoxymethyl derivatives: Compounds with similar functional groups but different carbon backbones.
Uniqueness
2-(Methoxymethyl)butan-1-ol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where such characteristics are desired.
特性
分子式 |
C6H14O2 |
|---|---|
分子量 |
118.17 g/mol |
IUPAC名 |
2-(methoxymethyl)butan-1-ol |
InChI |
InChI=1S/C6H14O2/c1-3-6(4-7)5-8-2/h6-7H,3-5H2,1-2H3 |
InChIキー |
KVVWRANEFDUHOE-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


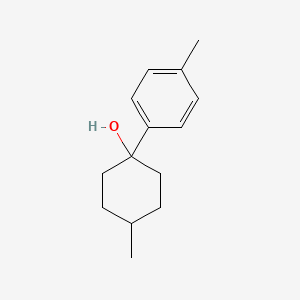
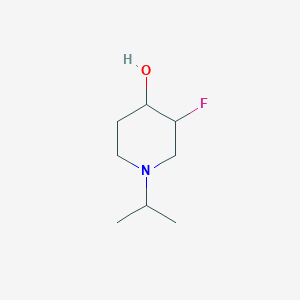
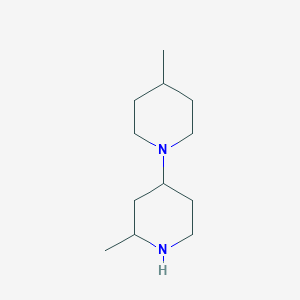
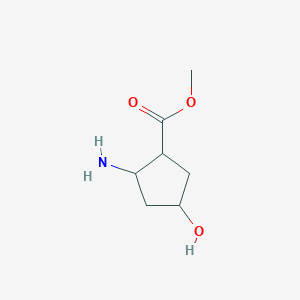
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13195652.png)

![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)
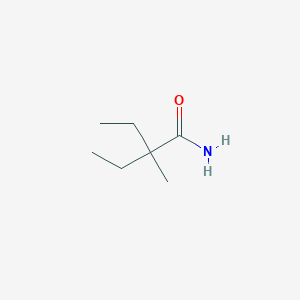

![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)
